2-(4-chloro-3-methylphenoxy)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide
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Overview
Description
2-(4-Chloro-3-methylphenoxy)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorinated phenoxy group and a benzodioxepin moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This is followed by the reaction with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid.
Synthesis of the Benzodioxepin Intermediate: The benzodioxepin moiety is synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethylene glycol, under acidic conditions to form 3,4-dihydro-2H-1,5-benzodioxepin.
Coupling Reaction: The final step involves the coupling of the phenoxy and benzodioxepin intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of novel compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
3,4-Dihydro-2H-1,5-benzodioxepin: A structural analog with similar chemical properties.
Uniqueness
2-(4-Chloro-3-methylphenoxy)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is unique due to its combined phenoxy and benzodioxepin moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C19H20ClNO4 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide |
InChI |
InChI=1S/C19H20ClNO4/c1-13-9-15(4-5-16(13)20)25-12-19(22)21-11-14-3-6-17-18(10-14)24-8-2-7-23-17/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,21,22) |
InChI Key |
NZNSRFXPNNUYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC2=CC3=C(C=C2)OCCCO3)Cl |
Origin of Product |
United States |
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